molecular formula C20H21N5O3 B11027467 N-{2-[(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-2-oxoethyl}pyrazine-2-carboxamide

N-{2-[(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-2-oxoethyl}pyrazine-2-carboxamide

Cat. No.: B11027467
M. Wt: 379.4 g/mol
InChI Key: LDDAZSZHOVFWJS-UHFFFAOYSA-N
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Description

N-{2-[(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-2-oxoethyl}pyrazine-2-carboxamide: is a complex organic compound with the following chemical formula: C₂₃H₂₁N₇O₃. Let’s break down its structure:

  • The core structure consists of a carbazole moiety, which is a fused aromatic ring system.
  • Attached to the carbazole ring, we find an amino group and an oxoethyl group .
  • The pyrazine-2-carboxamide portion completes the compound.

Properties

Molecular Formula

C20H21N5O3

Molecular Weight

379.4 g/mol

IUPAC Name

N-[2-[(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-2-oxoethyl]pyrazine-2-carboxamide

InChI

InChI=1S/C20H21N5O3/c1-28-12-5-6-15-14(9-12)13-3-2-4-16(19(13)25-15)24-18(26)11-23-20(27)17-10-21-7-8-22-17/h5-10,16,25H,2-4,11H2,1H3,(H,23,27)(H,24,26)

InChI Key

LDDAZSZHOVFWJS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCCC3NC(=O)CNC(=O)C4=NC=CN=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes: Several synthetic routes exist for this compound, but one common method involves the following steps:

    Carbazole Synthesis:

Industrial Production: Industrial production typically involves large-scale synthesis using optimized conditions. Precise details may vary based on proprietary processes employed by manufacturers.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The carbazole ring can undergo oxidation reactions.

    Substitution: The amino group allows for substitution reactions.

    Reduction: Reduction of the carbonyl group (oxo group) is possible.

Common Reagents and Conditions:

    Oxidation: Common oxidants include potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Substitution: Various alkylating agents or acylating agents.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Major Products:
  • Oxidation: Carbazole derivatives with additional oxygen functionalities.
  • Substitution: Various N-substituted derivatives.
  • Reduction: Reduced carbazole products.

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigated for potential therapeutic effects due to its unique structure.

    Chemistry: Used as a building block in organic synthesis.

    Industry: May serve as a precursor for other valuable compounds.

Mechanism of Action

The exact mechanism remains an active area of research. potential molecular targets and pathways could involve interactions with specific enzymes, receptors, or cellular signaling pathways.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, it’s essential to explore related structures within the carbazole family. Researchers often compare this compound’s properties, reactivity, and biological effects to those of other carbazole derivatives.

Remember that scientific advancements continually refine our understanding of compounds like N-{2-[(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-2-oxoethyl}pyrazine-2-carboxamide .

Biological Activity

N-{2-[(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-2-oxoethyl}pyrazine-2-carboxamide is a complex organic compound that has gained attention for its potential biological activities. This compound belongs to the class of N-substituted carbazoles, which are known for their diverse therapeutic properties including antimicrobial, anticancer, and anti-inflammatory effects. The unique structural features of this compound contribute to its interaction with various biological targets, making it a subject of extensive research.

Chemical Structure and Properties

The molecular formula of this compound is C23H26N6O3C_{23}H_{26}N_6O_3, with a molecular weight of approximately 446.5 g/mol. Its structure includes a methoxy group and a tetrahydrocarbazole moiety, which are critical for its biological activity.

PropertyValue
Molecular Formula C23H26N6O3
Molecular Weight 446.5 g/mol
IUPAC Name This compound

Anticancer Activity

Research has demonstrated that N-substituted carbazoles exhibit significant anticancer properties. A study by Akue-Gedu et al. highlighted the antiproliferative effects of various N-substituted carbazole derivatives against human cancer cell lines. Notably, compounds derived from carbazole structures showed IC50 values in the nanomolar range against ovarian and prostatic carcinoma cell lines .

Case Study:
In a specific investigation involving N-substituted carbazoles, compounds were found to inhibit the activity of protein kinases involved in tumor growth. For instance, one derivative exhibited an IC50 of 46 nM against pim kinase activity and demonstrated effective cytotoxicity against PA1 (ovarian carcinoma) cells with an MIC value of 8 µM .

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Carbazole derivatives have shown efficacy against various bacterial strains and fungi. The mechanism is believed to involve the disruption of microbial cell membranes or interference with metabolic pathways.

Anti-inflammatory Effects

Studies have indicated that certain carbazole derivatives possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This action may be beneficial in treating inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors or enzymes involved in various cellular processes. The compound may modulate signal transduction pathways that lead to apoptosis in cancer cells or inhibit the proliferation of pathogens.

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